molecular formula C15H17N3O B8386926 1-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile

1-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile

Cat. No. B8386926
M. Wt: 255.31 g/mol
InChI Key: XOZFJJFXUOHSQJ-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A mixture of tert-Butyl (2-{(chloroacetyl)[(5-cyano-2,3-dihydro-1H-inden-1-yl)methyl]amino}ethyl)carbamate (125 mg, 0.32 mmol) in HCl/dioxane (20 mL) was stirred at RT for 12 hours and then concentrated to dryness. To the residue was added 2 mL EtOH and K2CO3 (300 mg, 2.0 mmol). The resulting mixture was heated to reflux for 4 hours before cooled to RT and filtered. The filtrate was concentrate and the residue was partitioned between EtOAc and water. The organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to dryness to give 1-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile. MS m/z: 256 [M+1]+.
Name
tert-Butyl (2-{(chloroacetyl)[(5-cyano-2,3-dihydro-1H-inden-1-yl)methyl]amino}ethyl)carbamate
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC[C:3]([N:5]([CH2:16][CH:17]1[C:25]2[C:20](=[CH:21][C:22]([C:26]#[N:27])=[CH:23][CH:24]=2)[CH2:19][CH2:18]1)[CH2:6][CH2:7][NH:8][C:9](=O)OC(C)(C)C)=[O:4].CCO.C([O-])([O-])=O.[K+].[K+]>Cl.O1CCOCC1>[O:4]=[C:3]1[CH2:9][NH:8][CH2:7][CH2:6][N:5]1[CH2:16][CH:17]1[C:25]2[C:20](=[CH:21][C:22]([C:26]#[N:27])=[CH:23][CH:24]=2)[CH2:19][CH2:18]1 |f:2.3.4,5.6|

Inputs

Step One
Name
tert-Butyl (2-{(chloroacetyl)[(5-cyano-2,3-dihydro-1H-inden-1-yl)methyl]amino}ethyl)carbamate
Quantity
125 mg
Type
reactant
Smiles
ClCC(=O)N(CCNC(OC(C)(C)C)=O)CC1CCC2=CC(=CC=C12)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
Cl.O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrate
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O=C1N(CCNC1)CC1CCC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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